N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide
Description
The compound N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide features a central 1,3-thiazole ring substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 2. An ethyl linker connects the thiazole to a 2-methylbenzamide moiety.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c1-13-5-3-4-6-17(13)19(24)22-12-11-18-14(2)23-20(25-18)15-7-9-16(21)10-8-15/h3-10H,11-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVISGQRBPCYDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide is a complex organic compound with significant biological activity. This compound, characterized by its thiazole ring and chlorophenyl substituent, has garnered attention in medicinal chemistry for its potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 866018-58-8
- Molecular Formula : C19H14ClN2OS
- Molecular Weight : 410.84 g/mol
Biological Activity
The biological activity of this compound has been investigated across various studies, focusing on its effects on different biological systems.
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Similar benzamide derivatives have shown the ability to inhibit key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH) .
- Cell Proliferation Modulation : Compounds with similar structures have been reported to modulate cell proliferation in various cancer cell lines, indicating potential anti-cancer properties .
- G Protein-Coupled Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling pathways .
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds, shedding light on the potential applications of this compound.
Anticancer Activity
A study focused on benzamide derivatives demonstrated that certain compounds could effectively inhibit cell growth in human T-cell lymphoblastic leukemia cells resistant to methotrexate. This was attributed to the compound's ability to downregulate DHFR protein levels through metabolic pathways .
Antimicrobial Properties
Research on thiazole derivatives has indicated that they possess significant antibacterial activity. For instance, new reactive dyes based on thiazole moieties were synthesized and tested for their antibacterial properties, showcasing the versatility of thiazole-containing compounds in medicinal chemistry .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-chlorophenyl group in the target compound is a common feature in bioactive thiazoles, contributing to lipophilicity and enhancing membrane permeability. Key analogs include:
Heterocyclic Core Modifications
The 1,3-thiazole core is critical for electronic and steric properties. Analogous compounds with oxazole or thiadiazole cores exhibit distinct behaviors:
Linker and Side Chain Modifications
The ethyl linker in the target compound balances flexibility and rigidity. Analogs with alternative linkers include:
- Rigid vs.
- Hydroxy Group Effects : Analogs like N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]propanamide () feature hydroxyl groups that enhance solubility but may reduce blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
